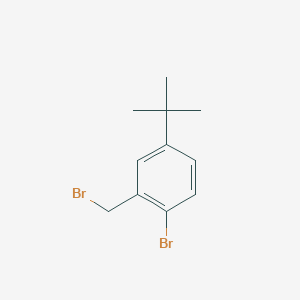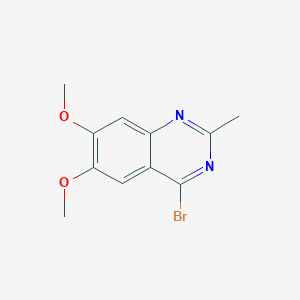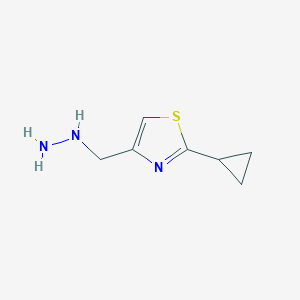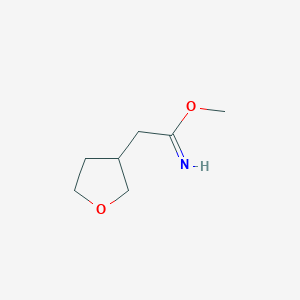
Methyl2-(tetrahydrofuran-3-yl)acetimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(tetrahydrofuran-3-yl)acetimidate is a chemical compound used in various scientific research applications. It is known for its complex structure and high perplexity, making it a valuable tool in different studies
Méthodes De Préparation
The synthesis of Methyl 2-(tetrahydrofuran-3-yl)acetimidate can be achieved through several synthetic routes. One common method involves the functionalization of tetrahydrofuran derivatives. For instance, a three-step strategy includes the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, followed by aldol condensation with aldehydes, and hydrogenation-cyclization of the condensation intermediate to generate alkylated tetrahydrofuran . This method highlights the versatility and efficiency of synthesizing functionalized tetrahydrofuran derivatives.
Analyse Des Réactions Chimiques
Methyl 2-(tetrahydrofuran-3-yl)acetimidate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include organometallic reagents, such as alkylmagnesium reagents, which are often employed in carbon-carbon bond-forming reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve the formation of functionalized tetrahydrofuran derivatives.
Applications De Recherche Scientifique
Methyl 2-(tetrahydrofuran-3-yl)acetimidate has a wide range of scientific research applications In chemistry, it is used as a reagent in organic synthesis, particularly in the formation of complex moleculesThe compound’s unique structure and reactivity make it a valuable tool for studying various biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of Methyl 2-(tetrahydrofuran-3-yl)acetimidate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, leading to the formation of functionalized derivatives. These derivatives can then interact with biological molecules, influencing different biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparaison Avec Des Composés Similaires
Methyl 2-(tetrahydrofuran-3-yl)acetimidate can be compared with other similar compounds, such as 2-methyltetrahydrofuran-3-one and other tetrahydrofuran derivatives. These compounds share similar structural features and reactivity, but Methyl 2-(tetrahydrofuran-3-yl)acetimidate is unique due to its specific functional groups and synthetic versatility . This uniqueness makes it a valuable tool in various scientific research applications.
Propriétés
Formule moléculaire |
C7H13NO2 |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
methyl 2-(oxolan-3-yl)ethanimidate |
InChI |
InChI=1S/C7H13NO2/c1-9-7(8)4-6-2-3-10-5-6/h6,8H,2-5H2,1H3 |
Clé InChI |
OULUITAUHPBKQV-UHFFFAOYSA-N |
SMILES canonique |
COC(=N)CC1CCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


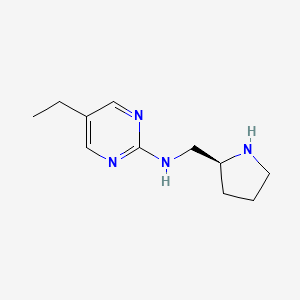
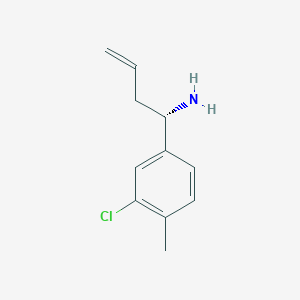


![Ethyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)-2-oxoacetate](/img/structure/B13122725.png)

![(Z)-1-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-(4-nitrophenyl)-3-phenylprop-2-en-1-one](/img/structure/B13122745.png)




